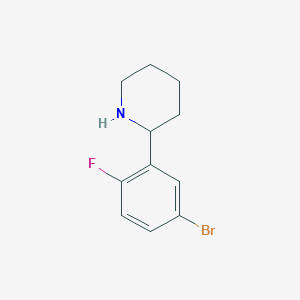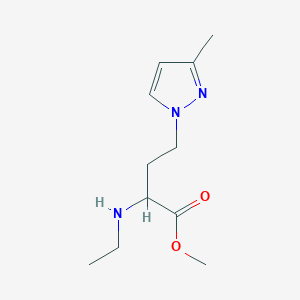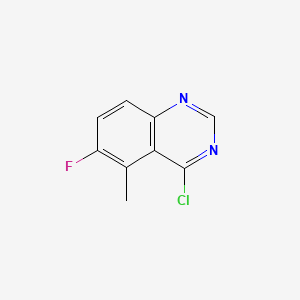
4-Chloro-6-fluoro-5-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoro-5-methylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine, fluorine, and methyl groups in the quinazoline ring enhances its chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-fluoro-5-methylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-2-fluoroaniline with methyl anthranilate in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-fluoro-5-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted quinazolines
- Quinazoline N-oxides
- Dihydroquinazolines
- Biaryl derivatives
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoro-5-methylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-chloro-6-fluoro-5-methylquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and survival. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards the target enzymes.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-fluoro-5-methylquinazoline can be compared with other quinazoline derivatives such as:
- 4-Chloroquinazoline
- 6-Fluoroquinazoline
- 5-Methylquinazoline
Uniqueness: The combination of chlorine, fluorine, and methyl groups in this compound provides unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for drug development and other applications.
Eigenschaften
Molekularformel |
C9H6ClFN2 |
|---|---|
Molekulargewicht |
196.61 g/mol |
IUPAC-Name |
4-chloro-6-fluoro-5-methylquinazoline |
InChI |
InChI=1S/C9H6ClFN2/c1-5-6(11)2-3-7-8(5)9(10)13-4-12-7/h2-4H,1H3 |
InChI-Schlüssel |
BFXXRFICSKNRHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=NC=N2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxahexacyclo[5.4.1.0^{2,6}.0^{3,10}.0^{4,8}.0^{9,12}]dodecane-4-carboxylicacid](/img/structure/B15312609.png)
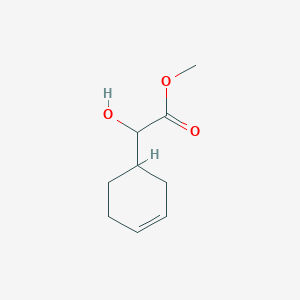

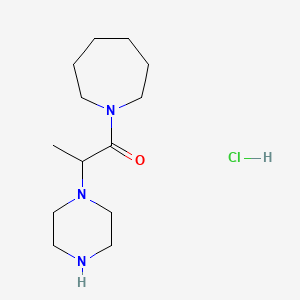
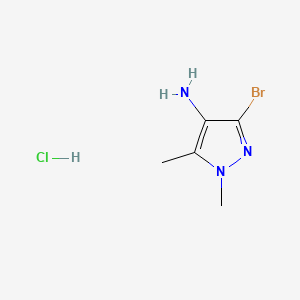

![(R)-3-(2-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B15312647.png)
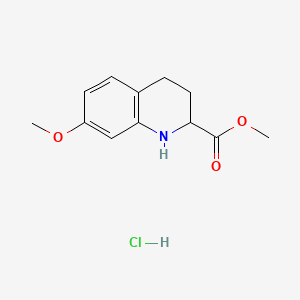
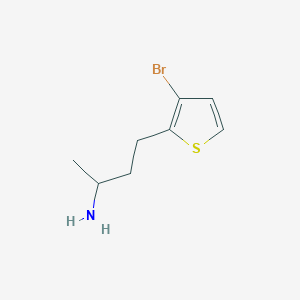

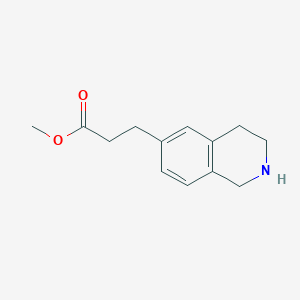
![N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B15312684.png)
